molecular formula C15H16N4O3S B4438832 1-(2-methoxy-5-methylphenyl)-5-oxo-N-1,3,4-thiadiazol-2-yl-3-pyrrolidinecarboxamide

1-(2-methoxy-5-methylphenyl)-5-oxo-N-1,3,4-thiadiazol-2-yl-3-pyrrolidinecarboxamide

Cat. No. B4438832
M. Wt: 332.4 g/mol
InChI Key: GQHVYGKHXJHHSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Thiosemicarbazide derivatives, including those related to the compound , can be synthesized through reactions involving 2-methoxy-5-methyl aniline, ammonia, and carbon disulfide, followed by cyclization with aromatic carboxylic acids or substituted azlactones. Such processes yield compounds with the 1,3,4-thiadiazole moiety, which are then characterized by spectral data and evaluated for biological activities (S. Hirpara et al., 2003).

Molecular Structure Analysis

The molecular structure of related 1,3,4-thiadiazol-2-yl compounds has been thoroughly analyzed using spectral and X-ray diffraction studies. These analyses reveal the formation of intramolecular and intermolecular hydrogen bonding, crystallization in monoclinic systems, and the stabilization of structures through π-π interactions, which are crucial for understanding the compound's chemical behavior and potential bioactive conformation (R. Dani et al., 2013).

Chemical Reactions and Properties

Compounds incorporating the thiadiazole ring engage in various chemical reactions, including cycloadditions and rearrangements, often catalyzed by metal ions such as Mn(II). These reactions are instrumental in generating novel structures with enhanced biological activities, highlighting the versatility and reactivity of the thiadiazole moiety (R. N. Butler et al., 1998).

Physical Properties Analysis

The physical properties of compounds with similar structures, such as solvated pyrrolidinecarboxamides, have been studied through crystallography and molecular orbital methods, providing insights into their planarity, conformation, and hydrogen bonding patterns. This information is crucial for understanding the compound's stability, solubility, and potential interactions within biological systems (Surajit Banerjee et al., 2002).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, of thiadiazole derivatives are influenced by their electronic structure, as evidenced by HOMO and LUMO energy levels. These properties are fundamental to the compound's biological activity, interaction with biological targets, and potential as a pharmacological agent (R. Dani et al., 2013).

Mechanism of Action

The mechanism of action of this compound is not known without specific context. If it’s a drug, its mechanism of action would depend on the biological target it interacts with. If it’s a reagent in a chemical reaction, its mechanism of action would depend on the reaction conditions and other reactants .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. For example, if it has medicinal properties, future research could focus on drug development and clinical trials. If it has interesting chemical reactivity, future research could explore its use in synthetic chemistry .

properties

IUPAC Name

1-(2-methoxy-5-methylphenyl)-5-oxo-N-(1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O3S/c1-9-3-4-12(22-2)11(5-9)19-7-10(6-13(19)20)14(21)17-15-18-16-8-23-15/h3-5,8,10H,6-7H2,1-2H3,(H,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQHVYGKHXJHHSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)N2CC(CC2=O)C(=O)NC3=NN=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-methoxy-5-methylphenyl)-5-oxo-N-1,3,4-thiadiazol-2-yl-3-pyrrolidinecarboxamide
Reactant of Route 2
Reactant of Route 2
1-(2-methoxy-5-methylphenyl)-5-oxo-N-1,3,4-thiadiazol-2-yl-3-pyrrolidinecarboxamide
Reactant of Route 3
Reactant of Route 3
1-(2-methoxy-5-methylphenyl)-5-oxo-N-1,3,4-thiadiazol-2-yl-3-pyrrolidinecarboxamide
Reactant of Route 4
Reactant of Route 4
1-(2-methoxy-5-methylphenyl)-5-oxo-N-1,3,4-thiadiazol-2-yl-3-pyrrolidinecarboxamide
Reactant of Route 5
Reactant of Route 5
1-(2-methoxy-5-methylphenyl)-5-oxo-N-1,3,4-thiadiazol-2-yl-3-pyrrolidinecarboxamide
Reactant of Route 6
Reactant of Route 6
1-(2-methoxy-5-methylphenyl)-5-oxo-N-1,3,4-thiadiazol-2-yl-3-pyrrolidinecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.